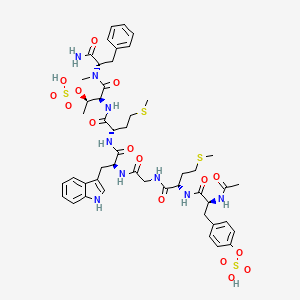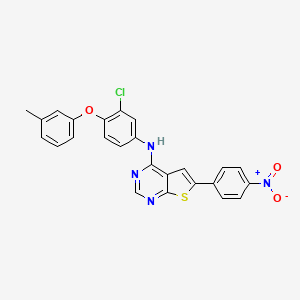
Egfr/her2-IN-12
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Egfr/her2-IN-12 is a small molecule inhibitor that targets both the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). These receptors are part of the protein tyrosine kinase family and play crucial roles in cell proliferation, survival, and differentiation. Aberrant signaling through these receptors is implicated in various cancers, particularly breast and gastric cancers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Egfr/her2-IN-12 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. One method involves the use of dimethyl sulfoxide (DMSO), polyethylene glycol 300 (PEG300), and Tween 80 as solvents and surfactants .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
Egfr/her2-IN-12 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehydroxylated compounds.
Scientific Research Applications
Egfr/her2-IN-12 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the inhibition of tyrosine kinases.
Biology: Helps in understanding the signaling pathways involving EGFR and HER2.
Medicine: Investigated for its potential in treating cancers that overexpress EGFR and HER2, such as breast and gastric cancers
Mechanism of Action
Egfr/her2-IN-12 exerts its effects by inhibiting the tyrosine kinase activity of EGFR and HER2. This inhibition prevents the phosphorylation of tyrosine residues in the intracellular domain of these receptors, thereby blocking downstream signaling pathways such as the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 4,5-bisphosphate 3-kinase (PI3K) pathways . This leads to reduced cell proliferation and increased apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Gefitinib: An EGFR inhibitor.
Erlotinib: Another EGFR inhibitor.
Afatinib: A dual inhibitor of EGFR and HER2.
Lapatinib: Also a dual inhibitor of EGFR and HER2.
Uniqueness
Egfr/her2-IN-12 is unique in its dual inhibition of both EGFR and HER2, which makes it particularly effective against cancers that rely on the signaling pathways mediated by these receptors. Unlike some other inhibitors, this compound has shown promise in overcoming resistance mechanisms that often limit the efficacy of single-target inhibitors .
Properties
Molecular Formula |
C25H17ClN4O3S |
|---|---|
Molecular Weight |
488.9 g/mol |
IUPAC Name |
N-[3-chloro-4-(3-methylphenoxy)phenyl]-6-(4-nitrophenyl)thieno[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C25H17ClN4O3S/c1-15-3-2-4-19(11-15)33-22-10-7-17(12-21(22)26)29-24-20-13-23(34-25(20)28-14-27-24)16-5-8-18(9-6-16)30(31)32/h2-14H,1H3,(H,27,28,29) |
InChI Key |
CXNQMGSBTYPPQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OC2=C(C=C(C=C2)NC3=C4C=C(SC4=NC=N3)C5=CC=C(C=C5)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


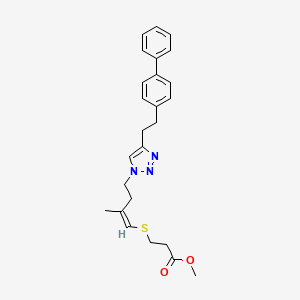

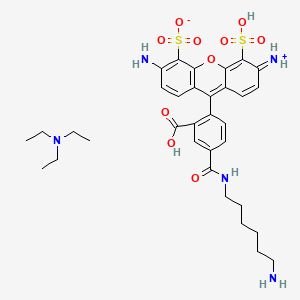
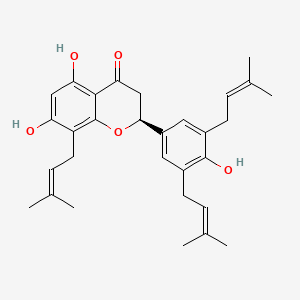
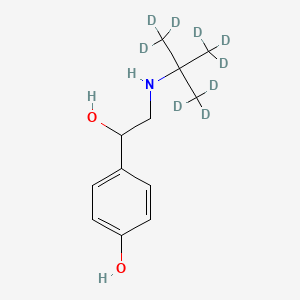
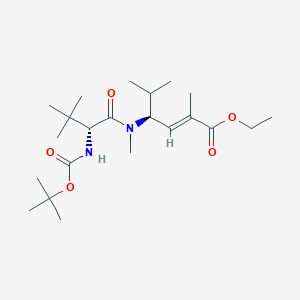
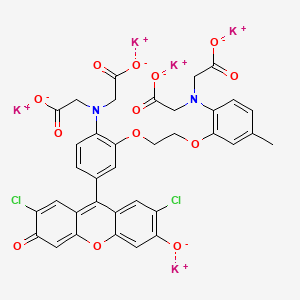
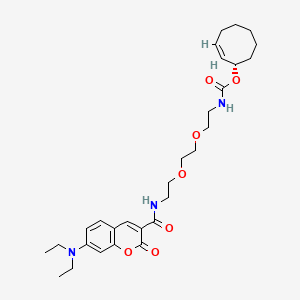

![methyl (1R,9S,11S,14E,15S,17S,19R)-19-(acetyloxymethyl)-14-ethylidene-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3,5,7-triene-19-carboxylate](/img/structure/B12373661.png)
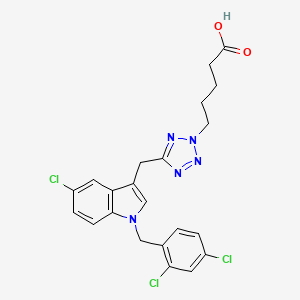
![[(4Z,6E,8S,9S,10E,12S,13R,14S,16S,17R)-13,20,22-trihydroxy-8,14,17-trimethoxy-4,10,12,16-tetramethyl-3-oxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18(22),19-hexaen-9-yl] carbamate](/img/structure/B12373674.png)

